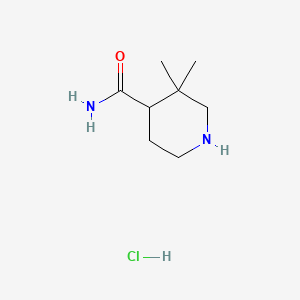![molecular formula C21H24ClN3O3 B13467984 3-{3-[2-(2-Aminoethoxy)ethoxy]phenyl}-1-(naphthalen-2-yl)urea hydrochloride](/img/structure/B13467984.png)
3-{3-[2-(2-Aminoethoxy)ethoxy]phenyl}-1-(naphthalen-2-yl)urea hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{3-[2-(2-Aminoethoxy)ethoxy]phenyl}-1-(naphthalen-2-yl)urea hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both aromatic and aliphatic components, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[2-(2-Aminoethoxy)ethoxy]phenyl}-1-(naphthalen-2-yl)urea hydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the Aminoethoxy Intermediate: This step involves the reaction of ethylene oxide with an amine to form the aminoethoxy group.
Coupling with Aromatic Compounds: The aminoethoxy intermediate is then reacted with aromatic compounds such as naphthalene derivatives under specific conditions to form the desired product.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-{3-[2-(2-Aminoethoxy)ethoxy]phenyl}-1-(naphthalen-2-yl)urea hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学的研究の応用
3-{3-[2-(2-Aminoethoxy)ethoxy]phenyl}-1-(naphthalen-2-yl)urea hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-{3-[2-(2-Aminoethoxy)ethoxy]phenyl}-1-(naphthalen-2-yl)urea hydrochloride involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and affecting cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
- 3-{3-[2-(2-Aminoethoxy)ethoxy]phenyl}-1-(quinolin-3-yl)urea hydrochloride
- 4-(2-(2-Aminoethoxy)ethoxy)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone
Uniqueness
3-{3-[2-(2-Aminoethoxy)ethoxy]phenyl}-1-(naphthalen-2-yl)urea hydrochloride is unique due to its specific combination of aromatic and aliphatic components, which may confer distinct chemical and biological properties compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C21H24ClN3O3 |
|---|---|
分子量 |
401.9 g/mol |
IUPAC名 |
1-[3-[2-(2-aminoethoxy)ethoxy]phenyl]-3-naphthalen-2-ylurea;hydrochloride |
InChI |
InChI=1S/C21H23N3O3.ClH/c22-10-11-26-12-13-27-20-7-3-6-18(15-20)23-21(25)24-19-9-8-16-4-1-2-5-17(16)14-19;/h1-9,14-15H,10-13,22H2,(H2,23,24,25);1H |
InChIキー |
OQWVMNUGZDRXSD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)NC3=CC(=CC=C3)OCCOCCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


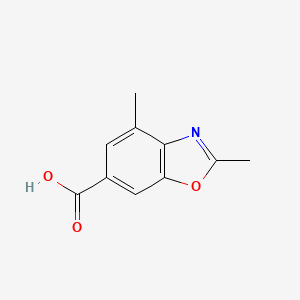

![Potassium benzo[d]oxazol-5-yltrifluoroborate](/img/structure/B13467916.png)
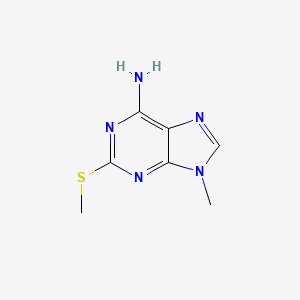
![N-{4-[(4-aminopiperidin-1-yl)sulfonyl]phenyl}acetamide hydrochloride](/img/structure/B13467922.png)
![(4R)-4-{[(tert-butoxy)carbonyl]amino}hexanoicacid](/img/structure/B13467925.png)
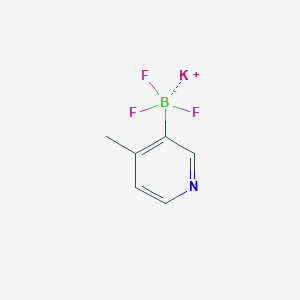

![(4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B13467948.png)
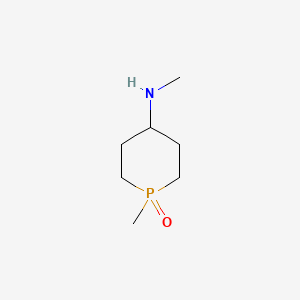
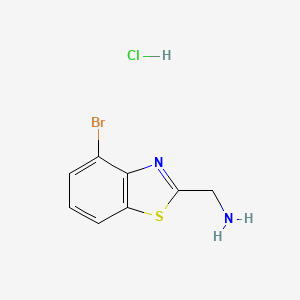
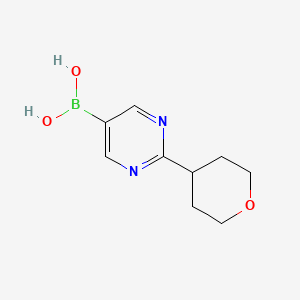
![tert-butyl N-[1-(2-bromoacetyl)cyclopentyl]carbamate](/img/structure/B13467967.png)
